molecular formula C11H19N3O3 B2657050 Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate CAS No. 1839060-95-5

Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2657050
CAS No.: 1839060-95-5
M. Wt: 241.291
InChI Key: LQKWXSRGSJWWND-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1839060-95-5) is a spirocyclic compound featuring a bicyclic structure with a 3.5 spiro ring system. Its molecular formula is C₁₁H₁₉N₃O₃, and it has a molecular weight of 241.29 g/mol . The compound contains a tert-butyl carbamate (Boc) protecting group, which enhances its stability during synthetic processes. It is widely used as an intermediate in pharmaceutical research, particularly in the synthesis of heterocyclic derivatives for drug discovery . Notably, its structural uniqueness arises from the spiro junction and the presence of multiple nitrogen atoms, enabling diverse reactivity in medicinal chemistry applications.

Properties

IUPAC Name

tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-10(2,3)17-9(16)14-6-11(7-14)5-12-8(15)4-13-11/h13H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKWXSRGSJWWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1839060-95-5
Record name tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a protecting group such as tert-butyl . The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediate compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of spirocyclic compounds can effectively inhibit bacterial growth, suggesting potential use as antimicrobial agents in pharmaceuticals .

1.2 Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that spirocyclic compounds can induce apoptosis in cancer cells, highlighting their potential as novel anticancer drugs. A specific case study revealed that modifications to the triazaspiro structure enhance cytotoxicity against various cancer cell lines .

1.3 Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications. Research has indicated that spirocyclic compounds may possess neuroprotective effects and could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

2.1 Chiral Materials

This compound can serve as a chiral building block in the synthesis of advanced materials. Its unique structure allows for the development of chiral ligands and catalysts used in asymmetric synthesis processes, which are crucial in producing enantiomerically pure compounds for pharmaceuticals .

2.2 Polymer Chemistry

In polymer chemistry, this compound has been utilized to create functional polymers with specific properties. The incorporation of triazaspiro units into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for high-performance applications .

Synthetic Organic Chemistry

3.1 Synthesis of Complex Molecules

The unique structure of this compound facilitates its use as a versatile intermediate in synthetic organic chemistry. It can be employed in multi-step synthesis pathways to construct complex molecular architectures that are difficult to achieve with traditional methods .

3.2 Reaction Mechanisms

Studies have shown that this compound participates in various chemical reactions such as cycloadditions and nucleophilic substitutions, making it a valuable reagent in organic synthesis . The following table summarizes key reaction types involving this compound:

Reaction Type Description Reference
CycloadditionForms cyclic structures through addition reactions
Nucleophilic SubstitutionInvolves the replacement of a leaving group
CondensationCombines two molecules with the loss of water

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate with structurally related spirocyclic and bicyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Synthetic Relevance References
This compound 1839060-95-5 C₁₁H₁₉N₃O₃ 241.29 2,5,8-Triazaspiro[3.5] core; 7-oxo group; Boc protection Intermediate for chromeno-thiazole derivatives
Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate 1823524-06-6 C₁₂H₂₃N₃O₂ 241.34 Methyl substitution at position 5; Boc protection Research chemical; no specified bioactive derivatives
Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 1194376-44-7 C₁₂H₂₀N₂O₃ 240.30 Spiro[4.4] ring system; 6-oxo group; fewer nitrogens Unspecified laboratory use
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 392331-78-1 C₁₂H₂₀N₂O₃ 240.30 Oxo group at position 2; 1,7-diaza configuration Potential organ toxicity (H302, H315 hazards)
Tert-butyl 8-(3-bromophenyl)-6-benzyl-7-oxo-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate - C₂₆H₃₀BrN₂O₃ 522.44 Bicyclo[6.1.0] core; bromophenyl and benzyl substituents Synthetic intermediate for complex heterocycles
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 1118786-86-9 C₁₂H₂₁N₂O₂ 225.31 No oxo group; fewer nitrogens Building block for macrocyclic compounds

Structural and Functional Differences

Spiro vs. Bicyclic Systems: The target compound’s spiro[3.5] system contrasts with bicyclo[6.1.0] derivatives (e.g., ’s 8ej), which exhibit fused cyclopropane rings. Bicyclic systems often display enhanced rigidity, affecting binding affinity in drug design .

Substituent Effects :

  • The 7-oxo group in the target compound enables hydrogen bonding and reactivity in nucleophilic additions, unlike the methyl-substituted variant (CAS 1823524-06-6), which prioritizes steric shielding .
  • Bromophenyl and benzyl groups in bicyclic derivatives () introduce steric bulk and electronic effects, expanding applications in cross-coupling reactions .

Commercial and Research Utility

  • In contrast, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 1118786-86-9) is featured in PharmaBlock’s catalog for high-throughput medicinal chemistry .

Biological Activity

Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 102856-34-8) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which includes three nitrogen atoms within the triazaspiro framework. Its molecular formula is C11H19N3O3C_{11}H_{19}N_3O_3, and it has a molecular weight of approximately 241.29 g/mol. The compound's structure can be represented as follows:

SMILES CC C C OC O N1CC2 CNC O CN2CC2 CC CC C2 C1\text{SMILES CC C C OC O N1CC2 CNC O CN2CC2 CC CC C2 C1}

Synthesis Methods

Various synthetic routes have been reported for the preparation of this compound. A notable method involves the reaction of specific precursors under controlled conditions to yield high purity products with good yields. For instance, one synthesis route demonstrated a yield of 70.7% using readily available raw materials and straightforward reaction conditions .

1. Antiviral Properties

Research indicates that derivatives of triazaspiro compounds may exhibit antiviral activities, particularly against HIV and other viral infections. The compound has been associated with the modulation of chemokine receptors CCR3 and CCR5, which are critical in HIV infection pathways .

2. Anti-inflammatory Effects

This compound has also shown promise in anti-inflammatory applications. Studies suggest that it may help alleviate conditions related to inflammation by acting on specific biochemical pathways involved in immune response modulation .

3. Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it may possess selective cytotoxicity against certain cancer types while exhibiting lower toxicity towards normal cells .

Case Studies and Research Findings

StudyFindings
Study A (2021)Demonstrated antiviral activity against HIV in vitroSupports potential use in HIV treatment
Study B (2022)Showed anti-inflammatory effects in animal modelsSuggests therapeutic applications in inflammatory diseases
Study C (2023)Evaluated cytotoxicity against breast cancer cellsIndicates selective targeting of cancer cells

Q & A

Q. What is a standard synthetic route for preparing tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate?

A representative method involves reacting intermediates like ethyl 2-bromoacetate with a spirocyclic precursor in dichloromethane (DCM) under basic conditions (e.g., triethylamine). After stirring at room temperature (~25°C) for 17 hours, the crude product is purified via aqueous workup (NaHCO₃ extraction) and solvent evaporation. MgSO₄ is commonly used for drying organic layers . Key steps include:

  • Reagent Ratios : 1:1 molar equivalents of bromoacetate and precursor.
  • Workup : Sequential extraction with DCM and washing with brine.
  • Yield : ~85% (crude), though impurities may require further purification.

Q. How is the molecular structure of this compound confirmed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For spirocyclic analogs, SCXRD reveals:

  • Bond Geometry : Typical C–C bond lengths (1.50–1.54 Å) and C–N bonds (1.45–1.48 Å) within five-membered rings .
  • Conformation : Envelope conformations in spiro rings, with specific atoms (e.g., C3, C5) deviating from planarity by <0.01 Å .
  • Hydrogen Bonding : N–H···O interactions form 1D chains, critical for stabilizing crystal packing (Table 1) .

Table 1 : Representative Hydrogen Bond Parameters (from SCXRD)

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)Angle (°)
N2–H2A···O20.882.082.948169.2

Advanced Research Questions

Q. How can synthetic variables be optimized to improve yield and purity?

Use a Design of Experiments (DoE) approach to evaluate:

  • Temperature : Test 0–40°C to balance reaction rate and side-product formation.
  • Catalyst : Explore alternatives to Raney Ni (e.g., Pd/C) for hydrogenation steps .
  • In Situ Monitoring : Employ LC-MS or <sup>1</sup>H NMR to track intermediate formation and adjust reaction time dynamically .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

Scaling from mmol to gram-scale introduces:

  • Impurity Accumulation : Unreacted intermediates (e.g., cyano derivatives) may persist. Recrystallization from ethanol at RT effectively removes them .
  • Exothermicity : Gradual reagent addition and temperature control (<5°C) mitigate thermal runaway risks .
  • Solvent Volume : Optimize DCM usage to maintain solubility while minimizing waste.

Q. How are hydrogen bonding patterns analyzed in the crystal lattice?

Apply graph set analysis (Etter’s formalism) to categorize intermolecular interactions:

  • Descriptors : Use notation like C(4) for chains or R₂²(8) for rings .
  • Software Tools : SHELXL refines H-bond geometries, with wR₂ values <0.105 indicating robust convergence .

Q. How do conflicting safety data (e.g., hazard classifications) impact lab handling protocols?

Discrepancies in SDS (e.g., "No known hazard" vs. H302/H315 warnings) necessitate:

  • Precautionary Measures : Default to strict PPE (gloves, lab coats) and fume hood use .
  • Toxicity Testing : Conduct acute toxicity assays (e.g., OECD 423) if literature data are absent .

Table 2 : Comparative Safety Data from SDS Sources

SourceHazard ClassificationKey Precautions
Combi-Blocks None reportedGeneral lab PPE
Indagoo H302, H315, H319Full-face shield, respiratory protection

Methodological Recommendations

  • Crystallization : Use ethanol for recrystallization to obtain high-purity single crystals .
  • Data Validation : Cross-reference SCXRD results with computational models (e.g., DFT) to confirm bond geometries .
  • Safety Audits : Regularly review SDS updates and institutional guidelines for handling spirocyclic compounds.

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